(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one
Overview
Description
CAY10786, also known as G protein-coupled receptor 52 antagonist-1, is a chemical compound that acts as an antagonist of G protein-coupled receptor 52. This receptor is involved in various physiological processes, including neurotransmission and hormone regulation. CAY10786 has shown potential in reducing mutant huntingtin protein levels, making it a promising candidate for research in neurodegenerative diseases such as Huntington’s disease .
Mechanism of Action
Target of Action
The primary target of GPR52 antagonist-1, also known as (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one, is the GPR52 receptor . GPR52 is a G-protein-coupled receptor (GPCR) that is highly expressed in the human brain, particularly in the striatum . It is an orphan receptor, meaning its natural activator is unknown . GPR52 is a potential drug target for treating several neuropsychiatric disorders, including Huntington’s disease and schizophrenia .
Mode of Action
GPR52 antagonist-1 interacts with the GPR52 receptor and reduces the levels of mutant huntingtin protein (mHTT) by targeting GPR52 . When activated, GPR52 selectively binds to the Gs family of G proteins inside cells, stimulating the production of cyclic AMP (cAMP) signaling molecules, which regulate various cellular processes .
Biochemical Pathways
The activation of GPR52 leads to the stimulation of the cAMP signaling pathway . This pathway plays a crucial role in various cellular processes. The interaction of GPR52 antagonist-1 with GPR52 leads to a decrease in mHTT levels , which is beneficial in conditions like Huntington’s disease.
Pharmacokinetics
It is known that the compound has an ic50 of 063 μM, indicating its potent antagonistic activity against GPR52 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GPR52 antagonist-1 and their impact on its bioavailability.
Result of Action
The primary result of the action of GPR52 antagonist-1 is the reduction of mHTT levels . This is significant because mHTT is implicated in the pathogenesis of Huntington’s disease. By reducing mHTT levels, GPR52 antagonist-1 could potentially alleviate the symptoms of this disease.
Biochemical Analysis
Biochemical Properties
GPR52 antagonist-1 plays a significant role in biochemical reactions. It interacts with the GPR52 receptor, a G-protein-coupled receptor, and inhibits its activity . The interaction between GPR52 antagonist-1 and the GPR52 receptor is crucial for its function. This interaction leads to a decrease in the levels of mutant huntingtin protein (mHTT), which is beneficial in the treatment of Huntington’s disease .
Cellular Effects
GPR52 antagonist-1 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, specifically those involving the GPR52 receptor . By inhibiting the GPR52 receptor, GPR52 antagonist-1 can regulate the production of cyclic AMP (cAMP) signaling molecules, which in turn regulate various cellular processes .
Molecular Mechanism
The molecular mechanism of action of GPR52 antagonist-1 involves binding interactions with the GPR52 receptor . This binding inhibits the receptor’s activity, leading to a decrease in the production of cAMP signaling molecules . This change in gene expression results in a decrease in the levels of mHTT .
Dosage Effects in Animal Models
The effects of GPR52 antagonist-1 vary with different dosages in animal models. Studies have shown that GPR52 antagonist-1 not only diminishes both soluble and aggregated mHTT in the striatum but also ameliorates HD-like defects in HD mice
Metabolic Pathways
GPR52 antagonist-1 is involved in metabolic pathways that involve the GPR52 receptor . It interacts with this receptor, influencing the production of cAMP signaling molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10786 involves several steps, starting with the preparation of the core structure. The compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of CAY10786 follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize waste. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
CAY10786 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
CAY10786 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of G protein-coupled receptor 52 and its role in various chemical pathways.
Biology: Investigated for its potential to reduce mutant huntingtin protein levels, making it relevant in the study of neurodegenerative diseases.
Medicine: Explored as a potential therapeutic agent for conditions involving G protein-coupled receptor 52, such as Huntington’s disease.
Comparison with Similar Compounds
Similar Compounds
JNJ-63533054: Another antagonist of G protein-coupled receptor 52 with similar biological activities.
AF64394: A compound targeting the same receptor but with different chemical properties.
CRTh2 antagonist 2: Targets a different G protein-coupled receptor but shares some structural similarities with CAY10786.
Uniqueness
CAY10786 is unique due to its specific binding affinity and selectivity for G protein-coupled receptor 52. Its ability to reduce mutant huntingtin protein levels sets it apart from other compounds targeting the same receptor, making it a valuable tool for research in neurodegenerative diseases .
Biological Activity
(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one, also known as GPR52 Comp-43, is a compound that has garnered attention due to its potential biological activities, particularly as a GPR52 receptor antagonist. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C15H14OS
- Molecular Weight : 246.34 g/mol
- Purity : ≥98%
GPR52 Comp-43 acts primarily as an antagonist at the GPR52 receptor, a member of the G protein-coupled receptor family. The antagonism of this receptor is associated with several neuroprotective effects, particularly in models of neurodegenerative diseases such as Huntington's disease.
Neuroprotective Effects
Research indicates that GPR52 Comp-43 significantly impacts neuronal health:
- Reduction of Mutant Huntingtin Protein : In animal models of Huntington's disease, GPR52 Comp-43 has been shown to facilitate the degradation of both soluble and aggregated forms of mutant huntingtin protein in the striatum, which is crucial for mitigating disease progression .
- Neuronal Survival : The compound promotes neuronal survival and reduces neuronal loss, enhancing motor functions in vivo .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to penetrate the brain effectively and exert biological activity. The IC50 value for GPR52 Comp-43 is reported to be 0.63 μM, indicating a strong affinity for the GPR52 receptor .
Case Studies and Research Findings
Properties
IUPAC Name |
(E)-5-phenyl-1-thiophen-2-ylpent-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c16-14(15-11-6-12-17-15)10-5-4-9-13-7-2-1-3-8-13/h1-3,5-8,10-12H,4,9H2/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIAIACHIPOOHR-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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